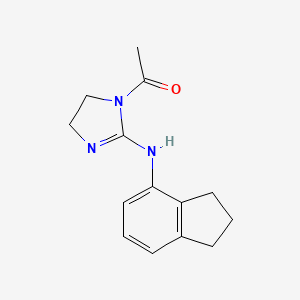







|
REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:8][CH2:7][NH:6][C:5]1=O)(=[O:3])[CH3:2].[NH2:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH2:13][CH2:14][CH2:15]2>O=P(Cl)(Cl)Cl>[C:1]([N:4]1[CH2:8][CH2:7][N:6]=[C:5]1[NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH2:13][CH2:14][CH2:15]2)(=[O:3])[CH3:2]
|


|
Name
|
|
|
Quantity
|
140.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1C(NCC1)=O
|
|
Name
|
|
|
Quantity
|
133.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2CCCC2=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are added dropwise, with vigorous stirring, under conditions such that the internal temperature
|
|
Type
|
CUSTOM
|
|
Details
|
does not rise above 50° C
|
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
|
Type
|
DISTILLATION
|
|
Details
|
The excess POCl3 is then distilled off as completely as possible under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator
|
|
Type
|
ADDITION
|
|
Details
|
the distillation residue is added to 5 l of ice water
|
|
Type
|
CUSTOM
|
|
Details
|
at ≤15° C.
|
|
Type
|
ADDITION
|
|
Details
|
by further addition of ice
|
|
Type
|
TEMPERATURE
|
|
Details
|
whilst cooling with ice
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is repeatedly extracted with chloroform
|
|
Type
|
WASH
|
|
Details
|
the combined chloroform phases are again washed with 1 liter of 2 N sodium hydroxide solution
|
|
Type
|
WASH
|
|
Details
|
are then washed neutral with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the chloroform is distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallized from isopropanol
|


Reaction Time |
40 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1C(=NCC1)NC1=C2CCCC2=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 84.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 34.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |